molecular formula C25H27N5OS B10923278 [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10923278
M. Wt: 445.6 g/mol
InChI Key: RAIFNJGFAURKTI-UHFFFAOYSA-N
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Description

The compound [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of pyrazolo[3,4-b]pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiophene and piperazine groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene group via nucleophilic substitution.

    Coupling Reactions: Attachment of the piperazine moiety through coupling reactions, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can lead to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone is explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)piperazin-1-yl-9H-pyrido[3,4-b]indol-3-yl)methanone
  • Dithieno[3,2-b:2′,3′-d]thiophene-based molecules
  • Imidazole-containing compounds

Uniqueness

The uniqueness of [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C25H27N5OS

Molecular Weight

445.6 g/mol

IUPAC Name

(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N5OS/c1-17-7-4-5-8-19(17)16-29-10-12-30(13-11-29)25(31)20-15-21(22-9-6-14-32-22)26-24-23(20)18(2)27-28(24)3/h4-9,14-15H,10-13,16H2,1-3H3

InChI Key

RAIFNJGFAURKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=CS5

Origin of Product

United States

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